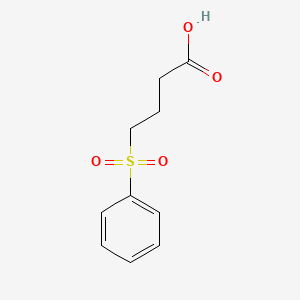

4-Benzenesulfonyl-butyric acid

CAS No.: 6178-52-5

Cat. No.: VC6094692

Molecular Formula: C10H12O4S

Molecular Weight: 228.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6178-52-5 |

|---|---|

| Molecular Formula | C10H12O4S |

| Molecular Weight | 228.26 |

| IUPAC Name | 4-(benzenesulfonyl)butanoic acid |

| Standard InChI | InChI=1S/C10H12O4S/c11-10(12)7-4-8-15(13,14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) |

| Standard InChI Key | DBHMOMYHWIMTRS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)O |

Introduction

Synthesis and Optimization

A patented method for synthesizing structurally related aryl butyric acids involves a Friedel-Crafts alkylation reaction. In the case of 4-benzene-1-butyric acid (a related compound), gamma-butyrolactone reacts with benzene in the presence of aluminum chloride (AlCl₃) as a catalyst . The optimal molar ratio of benzene:AlCl₃:gamma-butyrolactone is reported as 5.13:1.50:1.16, with a reaction temperature of 35–40°C and reflux duration of 3 hours . Post-reaction hydrolysis with dilute hydrochloric acid yields the target compound at 92% purity (HPLC) .

Physicochemical Properties

Solubility and Stability

4-Benzenesulfonyl-butyric acid is insoluble in water but soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) or methanol . Stability data indicate that the compound should be stored at ambient temperatures in a dry environment to prevent degradation .

Spectroscopic Data

-

NMR: Predicted shifts include aromatic protons (δ 7.5–8.0 ppm for benzene), sulfonyl group adjacency (δ 3.0–3.5 ppm for CH₂-SO₂), and carboxylic acid protons (δ 12–13 ppm) .

-

Mass Spectrometry: The molecular ion peak at m/z 228.26 corresponds to the molecular weight, with fragmentation patterns likely involving loss of CO₂ (44 Da) and SO₂ (64 Da) .

| Supplier | Quantity | Price (USD) | Purity |

|---|---|---|---|

| Matrix Scientific | 500 mg | 315 | 95% |

| AK Scientific | 500 mg | 475 | 95% |

| American Custom Chemicals | 5 mg | 495.31 | 95% |

| A1 Biochem Labs | 2.5 g | 1,000 | 95% |

Data sourced from ChemicalBook (2021) .

Analytical Characterization Techniques

Quality control relies on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume